

physical and chemical properties of 4-(Trifluoromethoxy)benzonitrile

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)benzonitrile

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An In-depth Technical Guide to 4-(Trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzonitrile is a versatile fluorinated organic compound that serves as a crucial building block in the synthesis of complex molecules. Its unique chemical structure, featuring both a nitrile group and a trifluoromethoxy group on a benzene ring, imparts desirable physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. The trifluoromethoxy ($-\text{OCF}_3$) group, in particular, is of significant interest as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, ultimately improving their pharmacokinetic and pharmacodynamic profiles.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of **4-(Trifluoromethoxy)benzonitrile**.

Core Properties and Data

The distinct properties of **4-(Trifluoromethoxy)benzonitrile** make it a valuable intermediate. The electron-withdrawing nature of the trifluoromethoxy group and the versatile reactivity of the nitrile functionality allow for a wide range of chemical transformations.

Physical and Chemical Properties

Quantitative data for **4-(Trifluoromethoxy)benzonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₄ F ₃ NO	[1][3]
Molecular Weight	187.12 g/mol	[1][3]
CAS Number	332-25-2	[1][3]
Appearance	Colorless to almost colorless clear liquid	[1][4]
Density	1.31 g/mL[1][4] or 1.285 g/mL at 25°C[5][6]	[1][4][5][6]
Boiling Point	193 °C[1][4] or 192-193 °C[5][6]	[1][4][5][6]
Refractive Index	n _{20/D} 1.45[1][4] or 1.452[5][7]	[1][4][5][7]
Flash Point	181 °F (82.8 °C)	[5][7]
Vapor Pressure	0.624 mmHg at 25°C	[5]
Purity	≥ 98% (GC)	[1][4]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **4-(Trifluoromethoxy)benzonitrile**.

- Infrared (IR) Spectra: Techniques such as Attenuated Total Reflectance (ATR-IR) and Fourier-Transform Infrared (FTIR) spectroscopy have been used for its characterization.[3]
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[3]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of **4-(Trifluoromethoxy)benzonitrile** in a research setting.

Synthesis Protocol

A documented synthesis method involves the aerobic oxidative cyanation of 4-(trifluoromethoxy)benzyl alcohol.^[6]

Materials:

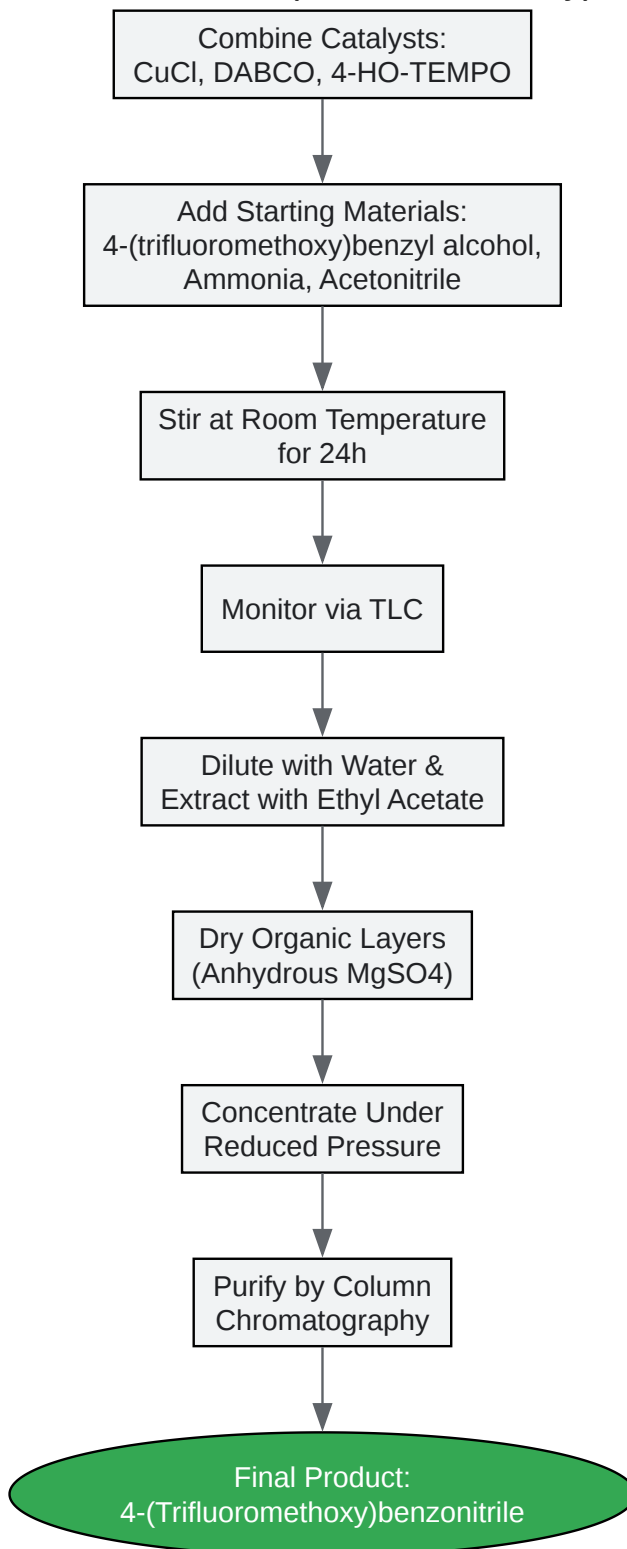
- 4-(trifluoromethoxy)benzyl alcohol (1 mmol)
- Ammonia (25-28%, 3 mmol)
- Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.10 mmol, 10 mol%)
- 4-Hydroxy-TEMPO (0.05 mmol, 5 mol%)
- Acetonitrile (2 mL)
- Ethyl acetate
- Water
- Anhydrous magnesium sulfate

Procedure:

- To a 25 mL Schlenk tube equipped with a magnetic stirrer, sequentially add CuCl (0.05 mmol), DABCO (0.10 mmol), and 4-HO-TEMPO (0.05 mmol).^[6]
- Subsequently, add a solution of 4-(trifluoromethoxy)benzyl alcohol (1 mmol) and ammonia (3 mmol) in acetonitrile (2 mL).^[6]
- Stir the reaction mixture at room temperature for 24 hours under balloon protection.^[6]

- Monitor the reaction progress using thin-layer chromatography (TLC).[6]
- Upon completion, dilute the mixture with water and extract with ethyl acetate.[6]
- Combine the organic layers and dry with anhydrous magnesium sulfate.[6]
- Concentrate the solution under reduced pressure.[6]
- Purify the crude product by column chromatography to yield **4-(Trifluoromethoxy)benzonitrile**.[6]

Synthesis Workflow for 4-(Trifluoromethoxy)benzonitrile



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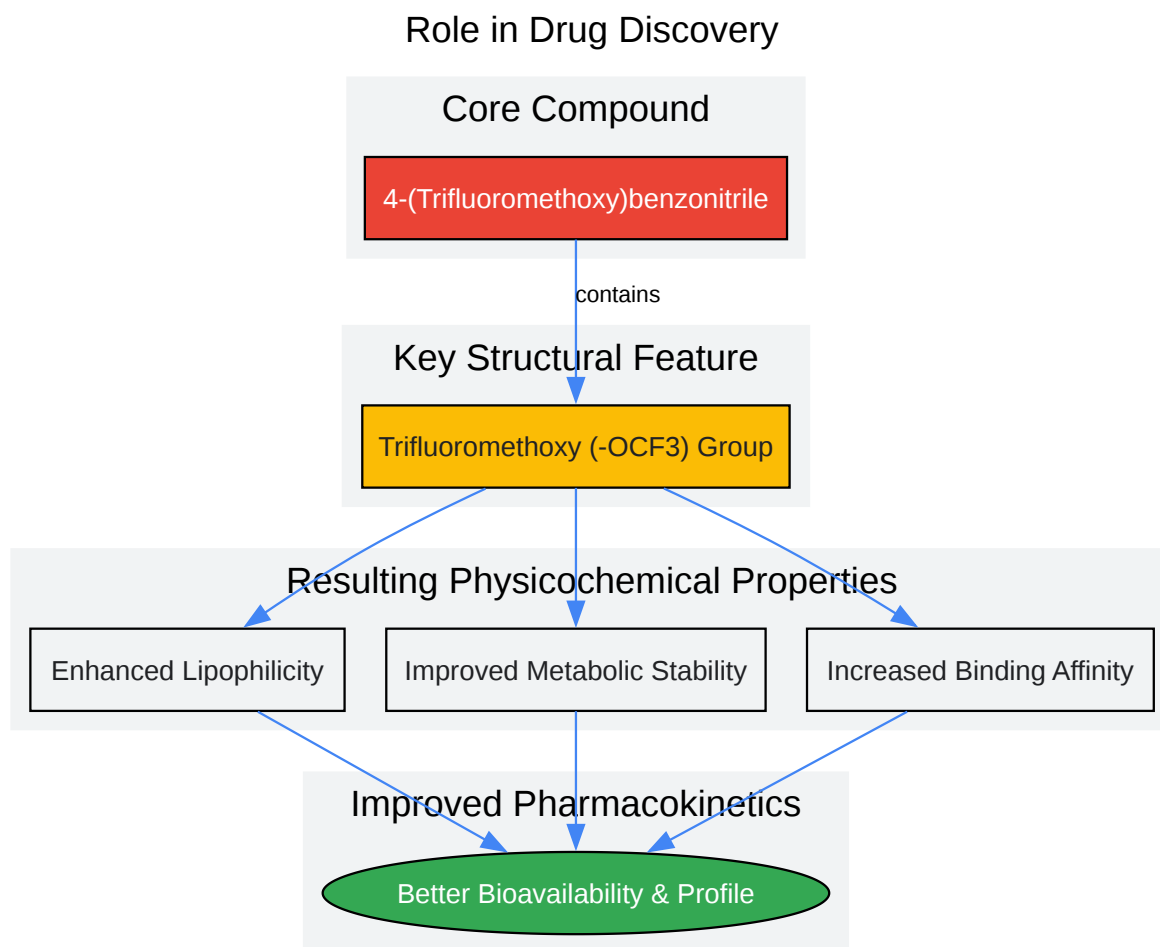
Caption: A flowchart of the synthesis process.

Applications in Drug Development and Research

4-(Trifluoromethoxy)benzonitrile is a valuable intermediate in the pharmaceutical and agrochemical industries.^{[1][4]} The incorporation of the trifluoromethoxy group can significantly enhance the biological efficacy and stability of molecules.^{[1][2]}

- **Pharmaceutical Development:** It is a key intermediate in synthesizing various pharmaceuticals. The trifluoromethoxy group is known to improve the pharmacokinetic profiles of drug candidates.^{[1][2]} This moiety is particularly useful in developing drugs for neurological disorders.^[1] Benzonitrile derivatives, in general, are explored for a wide range of therapeutic areas, including oncology and virology, due to their ability to interact with various biological targets.^[8]
- **Agrochemicals:** The compound is used in formulating pesticides and herbicides, where the trifluoromethoxy group can enhance efficacy by improving stability and bioavailability.^[1]
- **Materials Science:** It is also utilized in the development of advanced polymers and coatings, modifying material properties to enhance durability and resistance to environmental factors.^[1]

The utility of the $-\text{OCF}_3$ group in drug design stems from its unique electronic properties and metabolic stability.



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Caption: Impact of the trifluoromethoxy group.

Safety and Handling

Proper handling of **4-(Trifluoromethoxy)benzonitrile** is crucial due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Hazard Identification

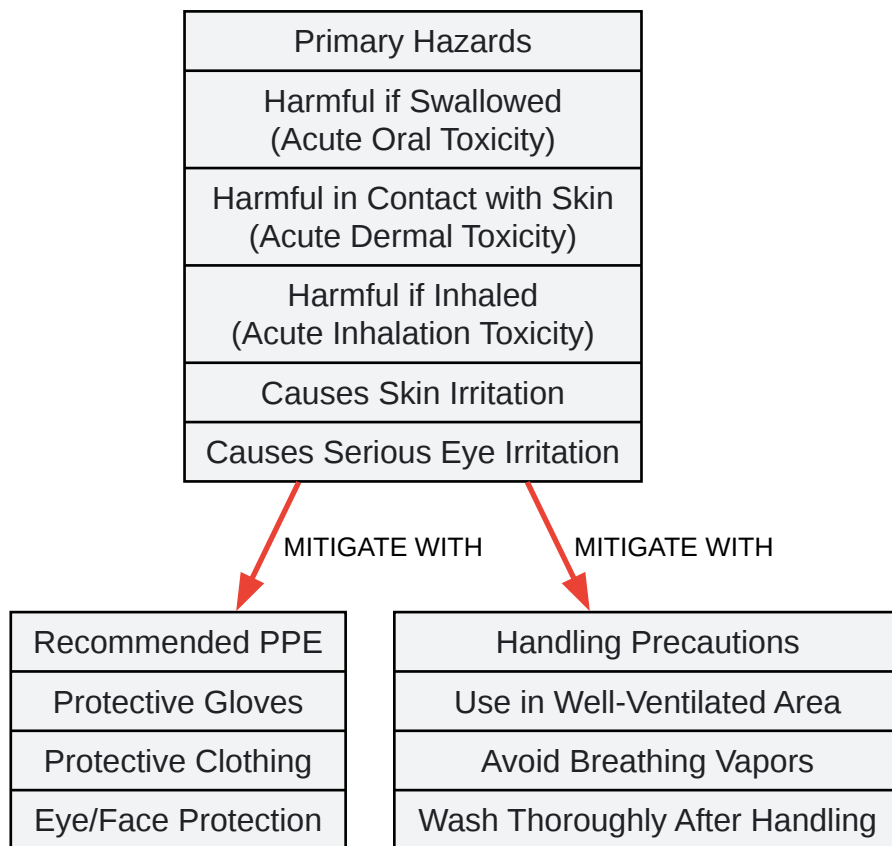
- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).^{[3][5]}

- Skin Irritation: Causes skin irritation (Category 2).[3]
- Eye Irritation: Causes serious eye irritation (Category 2).[3]

Recommended Safety Precautions

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]
- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9]
- Storage: Store in a cool, dry, well-ventilated place with the container tightly closed. Keep under an inert atmosphere at room temperature.[5][7]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If inhaled, move the victim to fresh air.[9] If on skin, wash with plenty of soap and water.[9] If swallowed, call a poison center or doctor.[9]

Safety Profile Summary



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Caption: Key hazards and recommended precautions.

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